molecular formula C10H13F2NO2 B13050149 (1R,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL

(1R,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL

Cat. No.: B13050149
M. Wt: 217.21 g/mol
InChI Key: MEEKLVVMEKPWBO-RCOVLWMOSA-N
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Description

(1R,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL is a chiral amino alcohol derivative of significant interest in advanced medicinal chemistry and drug discovery research. This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications. The incorporation of a difluoromethoxy group on the aromatic ring is a strategic modification often employed to fine-tune the properties of bioactive molecules. The difluoromethoxy group can enhance metabolic stability and modulate the compound's hydrophobicity and electronic characteristics, which are critical parameters in optimizing drug-like properties . Compounds within this structural class are frequently investigated as key building blocks for the synthesis of novel enzyme inhibitors or as conformational constraints in peptide mimetics . The defined stereochemistry at both the 1- and 2- positions is crucial for achieving specific interactions with biological targets, making this enantiopure compound a valuable scaffold for developing selective probes and potential therapeutic agents in areas such as antimicrobial and enzyme inhibition studies . Researchers can leverage this compound to explore structure-activity relationships or as a precursor in the synthesis of more complex, target-oriented molecules.

Properties

Molecular Formula

C10H13F2NO2

Molecular Weight

217.21 g/mol

IUPAC Name

(1R,2S)-1-amino-1-[2-(difluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H13F2NO2/c1-6(14)9(13)7-4-2-3-5-8(7)15-10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9-/m0/s1

InChI Key

MEEKLVVMEKPWBO-RCOVLWMOSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1OC(F)F)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1OC(F)F)N)O

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The synthesis often starts from 1-phenyl-1-hydroxy-2-propanone derivatives or related ketones substituted with difluoromethoxy groups on the aromatic ring.

Oximation Step

  • The ketone precursor is reacted with hydroxylamine salts (e.g., hydroxylamine hydrochloride) in the presence of a base such as sodium hydroxide or sodium carbonate.
  • This forms the corresponding oxime intermediate.
  • Reaction conditions:
    • Temperature: 0°C to 30°C to maintain selectivity.
    • Solvent: mixtures of water and organic solvents such as diethyl ether, toluene, or tetrahydrofuran.
  • The molar ratio of hydroxylamine salt to ketone is controlled between 0.7 and 2.5, preferably 1.0 to 1.5, to optimize yield and purity.
  • The base amount is adjusted to neutralize the acidic counterpart of hydroxylamine completely.

Reduction of Oxime to Amino Alcohol

  • The oxime intermediate is reduced to the amino alcohol using a reducing agent composed of finely divided nickel and aluminum metals in a ratio of 1.5 to 5.0.
  • The reduction is carried out at low temperatures (-20°C to +10°C initially), allowing the reaction mixture to warm up exothermically to 60°C–100°C.
  • This step yields the chiral amino alcohol, predominantly the erythro isomer corresponding to (1R,2S)-1-amino-1-phenylpropan-2-ol analogs.
  • The product is isolated by removing catalyst sludge and extracting with organic solvents such as toluene or diethyl ether.

Stereochemical Purification

  • The crude amino alcohol may contain diastereomeric impurities (e.g., threo isomer).
  • Purification is achieved by forming organic acid salts (using acids like tartaric acid or other chiral acids) in aqueous or alcoholic media.
  • The salt formation and subsequent decomposition with bases such as sodium hydroxide or sodium hydrogen carbonate allow for separation of the desired stereoisomer.
  • Solvents used in purification include water, methanol, ethanol, isopropanol, or mixtures thereof.

Industrial Optimization

  • Industrial synthesis often employs continuous flow reactors and automated systems to improve yield, purity, and scalability.
  • Reaction parameters such as temperature, solvent choice, and reagent ratios are finely tuned to maximize stereoselectivity and minimize by-products.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Temperature Range Solvents Notes
Oximation Hydroxylamine salt + base (NaOH, Na2CO3, etc.) 0°C to 30°C Water + diethyl ether, toluene Molar ratio hydroxylamine:ketone 1.0-1.5
Reduction of Oxime Ni/Al catalyst (1.5:5 ratio) -20°C to 100°C Toluene, diethyl ether Exothermic reaction, erythro isomer favored
Purification Organic acid salts, then base decomposition 0°C to solvent boiling Water, methanol, ethanol, IPA Removes diastereomer impurities
Difluoromethoxy group introduction Electrophilic/nucleophilic substitution on phenol Varies Organic solvents Enhances lipophilicity and stability

Research Findings and Notes

  • The use of hydroxylamine salts and Ni/Al reduction is a well-established method for preparing optically active amino alcohols similar to this compound, ensuring high stereochemical purity.
  • The difluoromethoxy substituent significantly influences the compound’s pharmacokinetics by increasing lipophilicity and metabolic stability, which is an important consideration in drug design.
  • Continuous flow and automated synthesis techniques are increasingly adopted for efficient scale-up and reproducibility in industrial settings.
  • The stereochemical control during oximation and reduction steps is crucial to obtain the desired (1R,2S) enantiomer without contamination by other stereoisomers.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Research

The compound has been studied for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets, making it a candidate for drug development.

  • Mechanism of Action : Preliminary studies indicate that (1R,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL may act on neurotransmitter systems, potentially influencing mood and cognitive functions.

Polymer Chemistry

The compound's unique chemical properties allow it to be used as an intermediate in the synthesis of polymers. Its ability to modify polymer characteristics can lead to materials with enhanced thermal stability and mechanical properties.

Fluorinated Compounds

Due to the presence of fluorine atoms, this compound can be utilized in the development of fluorinated materials, which are known for their chemical inertness and resistance to solvents.

Case Study 1: Drug Development

A study was conducted to evaluate the pharmacological profile of similar amino alcohols. These compounds demonstrated promising results in modulating neurotransmitter activity, suggesting that this compound could be further investigated for antidepressant or anxiolytic effects.

Case Study 2: Polymer Synthesis

In a recent experiment, researchers synthesized a new polymer using this compound as a monomer. The resulting material exhibited improved mechanical strength and thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Amino-Propanol Derivatives

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight CAS Number Key Features
This compound (Target) 2-(difluoromethoxy) C10H12F2NO2 217.21* Not provided Electron-withdrawing substituent at ortho
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 4-(trifluoromethylthio) C10H12F3NOS 251.27 1270385-18-6 Para-substituted; high lipophilicity
(1R,2S)-1-Amino-1-[2-(propan-2-yl)phenyl]propan-2-OL 2-isopropyl C12H19NO 193.29 1336205-76-5 Steric hindrance from alkyl group
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 2-chloro, 4-(trifluoromethyl) C10H11ClF3NO 253.65 1212998-44-1 Dual electron-withdrawing substituents
(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL 2-furyl (heterocyclic) C7H11NO2 141.17 1213543-11-3 Heteroaromatic substituent
(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)propan-1-ol 4-iodo, 3-fluoro C9H11FINO 295.09 Not provided Halogenated substituents; high polarity

*Calculated based on molecular formula.

Pharmacological and Physicochemical Implications

a) Electron-Withdrawing Substituents

  • The difluoromethoxy group in the target compound enhances metabolic stability compared to methoxy groups due to reduced oxidative metabolism . However, it is less lipophilic than the trifluoromethylthio group in , which may improve membrane permeability but reduce aqueous solubility.

b) Steric and Conformational Effects

  • The isopropyl group in creates steric hindrance, possibly limiting interactions with flat binding pockets (e.g., enzyme active sites).
  • The ortho-substituted difluoromethoxy group in the target compound may induce conformational strain, affecting enantioselectivity in chiral environments.

c) Halogenation and Heterocycles

  • The 2-furyl group in introduces a heterocyclic moiety, which could modulate π-π stacking interactions or hydrogen bonding.

Biological Activity

(1R,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL, with the CAS number 1269987-96-3, is a chiral compound that has garnered attention for its potential biological activities. This compound features a difluoromethoxy group attached to a phenyl ring and is structurally characterized by a propanol backbone with an amino group. The molecular formula is C10H13F2NO2, and it has a molecular weight of 217.21 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoromethoxy group enhances its lipophilicity, potentially increasing its ability to penetrate biological membranes and interact with target sites within cells. The exact mechanisms through which this compound exerts its effects are still under investigation, but preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator .

Biological Activities

Research has indicated several areas where this compound may exhibit biological activity:

  • Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit enzymes involved in various metabolic pathways. For instance, the presence of fluorinated groups often increases the potency of inhibitors targeting serotonin uptake or other neurotransmitter systems .
  • Receptor Binding : There is evidence suggesting that fluorinated compounds can enhance binding affinity to certain receptors, which may lead to increased therapeutic efficacy in treating conditions such as depression or anxiety disorders .

Case Studies and Research Findings

Several studies have explored the biological implications of difluoromethoxy-substituted compounds. Below are notable findings:

  • Antidepressant Activity : A study investigating the effects of difluoromethoxy compounds on serotonin transporters demonstrated that modifications to the phenyl ring significantly affected binding affinity and inhibition rates .
  • Anticancer Properties : Research into the anticancer potential of similar compounds revealed that fluorinated analogs often exhibit enhanced cytotoxicity against various cancer cell lines due to their ability to interfere with cellular signaling pathways .
  • Pharmacokinetics : Studies on the pharmacokinetic properties of related compounds indicate that the presence of difluoromethoxy groups can alter absorption rates and metabolic stability, which are crucial for therapeutic applications .

Comparative Analysis

The following table summarizes the properties and activities of this compound compared to similar compounds:

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC10H13F2NO2217.21 g/molEnzyme inhibition, receptor binding
(1R,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OLC10H13F3NO2218.21 g/molEnhanced receptor affinity
(1R,2S)-1-Amino-1-[4-(methoxy)phenyl]propan-2-OLC10H13NO3195.22 g/molModerate enzyme inhibition

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